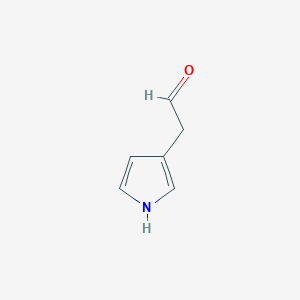

2-(1H-pyrrol-3-yl)acetaldehyde

描述

2-(1H-Pyrrol-3-yl)acetaldehyde is a heterocyclic aldehyde featuring a pyrrole ring substituted at the 3-position with an acetaldehyde group (CH₂CHO). Pyrrole, a five-membered aromatic ring containing one nitrogen atom, confers electron-rich properties, making the compound reactive in nucleophilic and electrophilic reactions. The aldehyde functional group enhances its utility as a precursor in organic synthesis, particularly in condensation and cyclization reactions to form complex heterocycles or biologically active molecules .

While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs and synthesis pathways suggest applications in pharmaceuticals, agrochemicals, and pheromone chemistry.

属性

分子式 |

C6H7NO |

|---|---|

分子量 |

109.13 g/mol |

IUPAC 名称 |

2-(1H-pyrrol-3-yl)acetaldehyde |

InChI |

InChI=1S/C6H7NO/c8-4-2-6-1-3-7-5-6/h1,3-5,7H,2H2 |

InChI 键 |

WWDGTICBKIWDPO-UHFFFAOYSA-N |

规范 SMILES |

C1=CNC=C1CC=O |

产品来源 |

United States |

科学研究应用

2-(1H-pyrrol-3-yl)acetaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrrole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-(1H-pyrrol-3-yl)acetaldehyde involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

相似化合物的比较

2-(1H-Indol-3-yl)acetaldehyde

- Structure : Features an indole ring (benzene fused to pyrrole) with an acetaldehyde group at the 3-position.

- Key Differences: Increased aromaticity due to the fused benzene ring in indole, enhancing stability and π-π stacking interactions. Higher molecular weight (159.19 g/mol vs.

- Applications : Used in pharmaceutical intermediates and APIs, whereas pyrrole-based aldehydes may focus on smaller heterocyclic systems .

(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA)

- Structure : Cyclohexylidene ring with an exocyclic double bond and aldehyde group. Exists as (Z)- and (E)-isomers.

- Key Differences: Non-aromatic cyclohexene ring introduces steric bulk and conformational flexibility, contrasting with the planar pyrrole system. (Z)- and (E)-isomerism significantly impacts pheromone activity in beetles (e.g., Anthonomus grandis), where stereochemistry dictates biological signaling .

- Applications : Critical components of insect pheromone blends, unlike pyrrole aldehydes, which have less documented ecological roles .

Ethyl (2E)-2-Cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

- Structure: Pyrrole substituted with methyl and cyano groups, conjugated to an ethyl ester.

- Key Differences: The cyano and ester groups enable diverse reactivity (e.g., nucleophilic additions), whereas the aldehyde in 2-(1H-pyrrol-3-yl)acetaldehyde is more electrophilic. Synthesized via condensation of pyrrole-2-carboxaldehyde with ethyl cyanoacetate, highlighting the utility of pyrrole aldehydes as precursors .

2-(1H-Pyrazol-3-yl)acetic Acid and Derivatives

- Structure : Pyrazole ring (two adjacent nitrogen atoms) with acetic acid or hydrochloride substituents.

- Key Differences :

- Applications : Used in drug intermediates (e.g., antiviral agents), whereas pyrrole aldehydes may prioritize aldehyde-specific reactions .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Type | Functional Group | Key Applications |

|---|---|---|---|---|---|

| This compound | C₆H₇NO | 109.13 | Pyrrole | Aldehyde | Organic synthesis, potential pheromones |

| 2-(1H-Indol-3-yl)acetaldehyde | C₁₀H₉NO | 159.19 | Indole | Aldehyde | Pharmaceuticals, APIs |

| (Z)-DMCHA | C₈H₁₂O | 124.18 | Cyclohexene | Aldehyde | Insect pheromones |

| Ethyl (2E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate | C₁₂H₁₃N₃O₂ | 231.25 | Pyrrole | Cyano, Ester | Medicinal chemistry |

| 2-(1H-Pyrazol-3-yl)acetic acid | C₅H₆N₂O₂ | 126.11 | Pyrazole | Carboxylic acid | Drug intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。